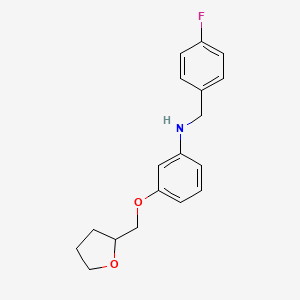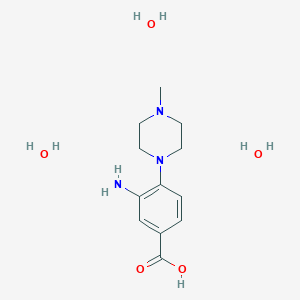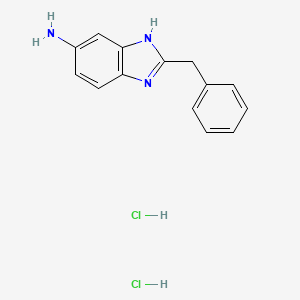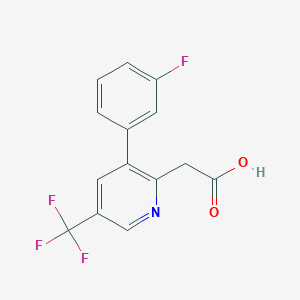
2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Vue d'ensemble
Description
2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid is a complex organic compound that features a pyridine ring substituted with a fluorophenyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common approach involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylation reagent under specific conditions.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the positions of the fluorophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Mécanisme D'action
The mechanism of action of 2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The fluorophenyl and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(3-Chlorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
- 2-(3-(3-Bromophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
- 2-(3-(3-Methylphenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Uniqueness
2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
2-[3-(3-fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-10-3-1-2-8(4-10)11-5-9(14(16,17)18)7-19-12(11)6-13(20)21/h1-5,7H,6H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIMHUTUSGKSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=CC(=C2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


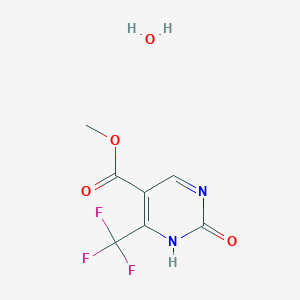
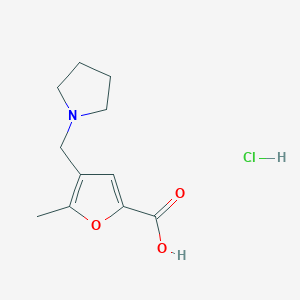
![3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1389592.png)
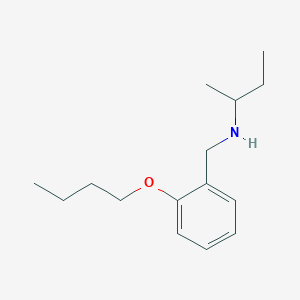
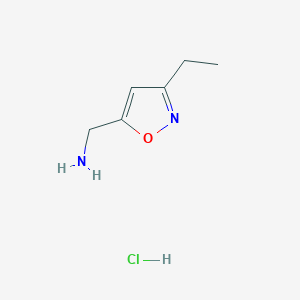
![N-[4-(Phenethyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389597.png)
![3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389599.png)
![2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389601.png)
![2-Bromo-N-[3-(hexyloxy)phenyl]acetamide](/img/structure/B1389603.png)
![3-[(2-Bromoacetyl)amino]-N-butylbenzamide](/img/structure/B1389604.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine](/img/structure/B1389606.png)
